2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol
Overview
Description
2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol is an organic compound that features a bromostyryl group attached to a triazole ring, which is further connected to a phenol group
Scientific Research Applications
2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound can be utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol typically involves the following steps:
Triazole Formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yields and purity, using continuous flow reactors for better control over reaction parameters, and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromostyryl group can be reduced to a styryl group using reducing agents such as lithium aluminum hydride (LAH).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Styryl derivatives.
Substitution: Amino or thio-substituted styryl derivatives.
Mechanism of Action
The mechanism of action of 2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the triazole ring can coordinate with metal ions or interact with enzyme active sites. The bromostyryl group can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: A simpler analog with only a bromine atom and a phenol group.
4-Bromostyrylphenol: Lacks the triazole ring but has a similar bromostyryl group.
1H-1,2,4-Triazol-5-ylphenol: Contains the triazole and phenol groups but lacks the bromostyryl moiety.
Uniqueness
2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of the bromostyryl, triazole, and phenol groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry, materials science, and organic synthesis .
Properties
IUPAC Name |
2-[5-[(E)-2-(4-bromophenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-12-8-5-11(6-9-12)7-10-15-18-16(20-19-15)13-3-1-2-4-14(13)21/h1-10,21H,(H,18,19,20)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXGMWJOVHBVPJ-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C=CC3=CC=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)/C=C/C3=CC=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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